molecular formula C20H21N3O3S B2839319 N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034243-08-6

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Cat. No.: B2839319
CAS No.: 2034243-08-6
M. Wt: 383.47
InChI Key: FRIAKLFTGDWFNA-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzo[d]thiazole ring, a tetrahydropyran ring, and an isonicotinamide moiety, making it a complex and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the tetrahydropyran ring and the isonicotinamide group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as purification and crystallization to obtain the compound in its pure form. Quality control measures would be in place to monitor the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-3-2-4-16-18(13)22-20(27-16)23-19(24)15-5-8-21-17(11-15)26-12-14-6-9-25-10-7-14/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIAKLFTGDWFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC=C3)OCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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